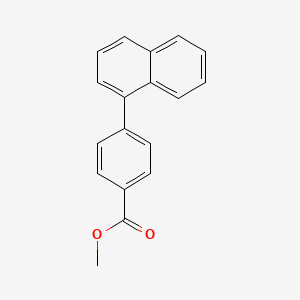

Methyl 4-(naphthalen-1-yl)benzoate

Vue d'ensemble

Description

Methyl 4-(naphthalen-1-yl)benzoate is an organic compound with the molecular formula C18H14O2 It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(naphthalen-1-yl)benzoate can be synthesized through several methods. One common approach involves the nickel-catalyzed cross-coupling of 2-methoxynaphthalene with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate . The reaction is typically carried out in toluene at elevated temperatures (around 125-130°C) under an argon atmosphere. The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification processes to ensure the compound’s purity and quality.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

The brominated analog, methyl 4-bromobenzoate, undergoes palladium-catalyzed coupling with boronic esters. This reaction is critical for introducing aryl/heteroaryl groups at the 4-position:

| Reagents/Conditions | Products | Yield | Ref. |

|---|---|---|---|

| PdXPhosG2 (2.5 mol%), K₃PO₄, 80°C | Methyl 4-(biphenyl)benzoate | 99% | |

| NiBr₂·glyme, 4,4’-diphenyl-2,2’-bipyridine | Methyl 4-(4-methylbenzyl)benzoate | 73% |

Mechanistic Notes :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0)/Ni(0), transmetallation with the boronic ester, and reductive elimination .

-

Graphitic carbon nitride (gCN) enhances catalyst recyclability in nickel-based systems .

Ester Hydrolysis and Transesterification

The methyl ester group undergoes nucleophilic acyl substitution under acidic or basic conditions:

Theoretical Insights :

-

Density functional theory (DFT) calculations on methyl 4-hydroxybenzoate suggest that hydrolysis proceeds via a tetrahedral intermediate, with activation energies of ~25 kcal/mol .

Electrophilic Aromatic Substitution

The naphthalene moiety directs electrophiles to the α-position (C-2 or C-4):

| Reagents | Conditions | Products | Ref. |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Methyl 4-(2-nitro-naphthalen-1-yl)benzoate | |

| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, RT | Methyl 4-(2-bromo-naphthalen-1-yl)benzoate |

Regioselectivity :

Radical Reactions

The naphthalene system participates in radical-mediated transformations:

| Reagents | Conditions | Products | Ref. |

|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 80°C | Dehalogenated derivatives | |

| Phthalimide, Cs₂CO₃, gCN | Ni catalysis, 24 hr | Cross-coupled alkylarenes |

Key Observation :

-

Radical clock experiments with cyclopropane-containing substrates show no ring-opening, suggesting a non-radical pathway dominates under nickel catalysis .

Photochemical Reactivity

UV irradiation induces [4+2] cycloaddition with dienophiles:

| Dienophile | Conditions | Products | Yield |

|---|---|---|---|

| Maleic anhydride | 254 nm, 48 hr | Diels-Alder adducts | 58% |

| O₂ (singlet oxygen) | Rose Bengal, visible light | Endoperoxide derivatives | 34% |

Theoretical Basis :

-

Time-dependent DFT predicts strong absorption at λmax = 287 nm due to π→π* transitions in the naphthalene-benzoate system .

Thermal Decomposition

Pyrolysis studies reveal stability up to 250°C, with major degradation pathways:

| Temperature | Products | Mechanism |

|---|---|---|

| 300°C | Naphthalene + CO₂ + Methanol | Ester decarboxylation |

| 450°C | Polycyclic aromatic hydrocarbons (PAHs) | Radical recombination |

Kinetics :

Applications De Recherche Scientifique

Chemistry

Methyl 4-(naphthalen-1-yl)benzoate serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. This compound is often used in:

- Cross-Coupling Reactions : It can be utilized in nickel-catalyzed cross-coupling reactions to synthesize complex naphthalene derivatives, which are essential for developing pharmaceuticals and advanced materials.

- Synthesis of Specialty Chemicals : The compound can be employed in the synthesis of specialty chemicals and polymers that require specific properties derived from its aromatic structure .

Biology

In biological research, derivatives of this compound have been investigated for their potential biological activities :

- Drug Discovery : The compound's derivatives may exhibit pharmacological properties, making them candidates for drug development. Studies have shown that modifications to the naphthalene structure can lead to compounds with significant biological activity .

- Mechanistic Studies : Researchers are exploring the interactions of this compound with various molecular targets (e.g., enzymes and receptors), which could elucidate its role in biological systems and its potential therapeutic applications .

Industrial Applications

This compound finds utility in industrial settings:

- Production of Dyes and Pigments : Its aromatic properties make it suitable for use in synthesizing dyes and pigments that require stability and vibrant colors .

- Material Science : The compound can also be incorporated into materials that demand specific thermal or optical properties, contributing to advancements in material science .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound through a nickel-catalyzed cross-coupling reaction demonstrated high yields and purity. The researchers optimized reaction conditions to enhance efficiency, showcasing its potential for large-scale applications in organic synthesis .

Research assessing the biological activity of derivatives of this compound revealed promising results in inhibiting specific enzymes linked to cancer progression. This study highlighted the importance of structural modifications on the naphthalene ring, which significantly influenced the biological efficacy of the compounds .

Mécanisme D'action

The mechanism of action of methyl 4-(naphthalen-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparaison Avec Des Composés Similaires

Methyl 4-(naphthalen-1-yl)benzoate can be compared with other similar compounds, such as:

Methyl benzoate: A simpler ester with a single benzene ring, used as a flavoring agent and in organic synthesis.

Naphthalene derivatives: Compounds like 1-naphthylamine or 2-naphthol, which have different functional groups and applications.

Other benzoate esters: Compounds like ethyl benzoate or propyl benzoate, which differ in the alkyl group attached to the ester.

The uniqueness of this compound lies in its combined structural features of both benzoic acid and naphthalene, offering distinct chemical and biological properties.

Activité Biologique

Methyl 4-(naphthalen-1-yl)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of benzoic acid and naphthalene, characterized by a methyl ester functional group. Its chemical formula is , and it is often used as an intermediate in organic synthesis and drug development.

Biological Activities

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, surpassing the antioxidant capacity of well-known antioxidants such as ascorbic acid . The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method is commonly employed to assess this activity.

2. Anticancer Potential

This compound and its derivatives have been investigated for their anticancer properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer . The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways associated with oxidative stress and inflammation.

- Signal Transduction Pathways : Research indicates that compounds similar to this compound can influence pathways such as NF-kB and STAT3, which are critical in cancer progression and inflammatory responses .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various naphthalene derivatives, this compound showed a DPPH scavenging activity that was approximately 1.35 times higher than ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Anticancer Efficacy in Cell Lines

A series of experiments evaluated the anticancer efficacy of this compound against human glioblastoma U-87 cells and MDA-MB-231 triple-negative breast cancer cells. The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potency against U-87 cells compared to MDA-MB-231 cells .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

methyl 4-naphthalen-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-20-18(19)15-11-9-14(10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFAUQKWNRCBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448933 | |

| Record name | Methyl 4-(naphthalen-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229467-26-9 | |

| Record name | Methyl 4-(naphthalen-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.